Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 4-fluorobenzyl alcohol with 2-phenylbenzofuran-3-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzofuran ring system is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
- Ethyl 2-(4-fluorophenyl)-5-methoxybenzofuran-3-carboxylate
- 2-Phenylbenzofuran-3-carboxylic acid
- 4-Fluorophenylbenzofuran
These compounds share similar structural features but differ in their functional groups and substitution patterns, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications .
Properties
Molecular Formula |
C24H19FO4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H19FO4/c1-2-27-24(26)22-20-14-19(28-15-16-8-10-18(25)11-9-16)12-13-21(20)29-23(22)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3 |
InChI Key |
CJYKXSKEKGCGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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